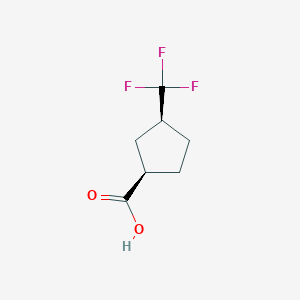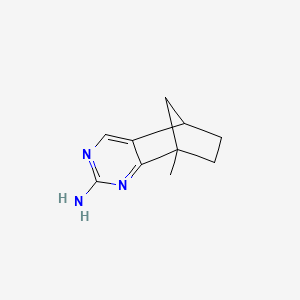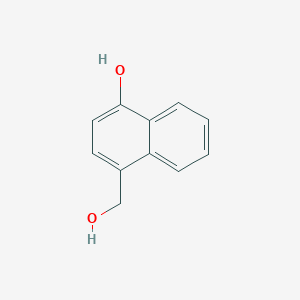![molecular formula C11H19NO B11912226 1-(1-Azaspiro[4.5]decan-1-yl)ethanone](/img/structure/B11912226.png)
1-(1-Azaspiro[4.5]decan-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Azaspiro[45]decan-1-yl)ethanone is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a piperidine ring and a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone typically involves the reaction of cyclohexanone with piperidine under specific conditions. One common method includes the use of a condensation reaction where cyclohexanone is reacted with piperidine in the presence of an acid catalyst to form the spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide with alkyl halides.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(1-Azaspiro[4.5]decan-1-yl)ethanone has been explored for its potential in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1-Azaspiro[4.5]decan-1-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives used .
Comparación Con Compuestos Similares
- 1-Methyl-1-azaspiro[4.5]decan-2-one
- 2,8-Diazaspiro[4.5]decan-1-one
- 1-Oxa-9-azaspiro[5.5]undecane
Uniqueness: 1-(1-Azaspiro[4.5]decan-1-yl)ethanone stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry .
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
1-(1-azaspiro[4.5]decan-1-yl)ethanone |
InChI |
InChI=1S/C11H19NO/c1-10(13)12-9-5-8-11(12)6-3-2-4-7-11/h2-9H2,1H3 |
Clave InChI |
XFNNWCIXPKHTTB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCCC12CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


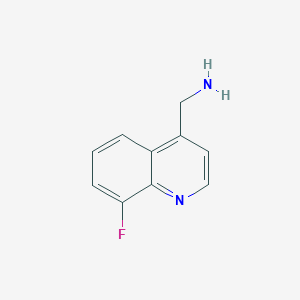

![N-Hydroxy-1H-imidazo[4,5-b]pyridine-6-carboximidamide](/img/structure/B11912168.png)
![2-Methyl-1H-pyrrolo[2,3-B]quinoxaline](/img/structure/B11912170.png)
![1H-Imidazo[1,2-A]purin-9-amine](/img/structure/B11912181.png)
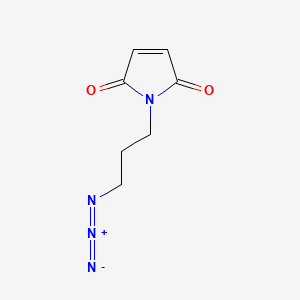
![4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B11912183.png)
